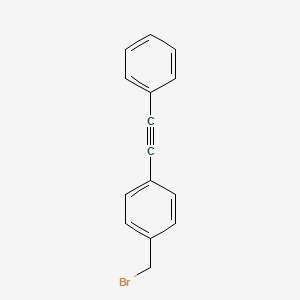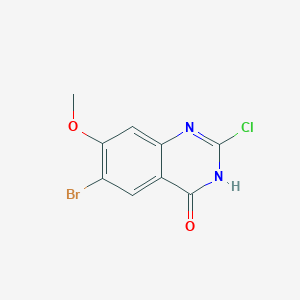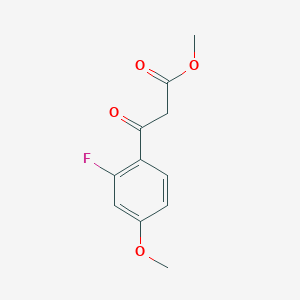
2-Amino-5-((methylamino)methyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-((methylamino)methyl)phenol is an organic compound with the molecular formula C8H12N2O This compound is known for its unique structure, which includes an amino group, a methylamino group, and a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-((methylamino)methyl)phenol typically involves the reaction of 2-nitro-5-((methylamino)methyl)phenol with reducing agents. One common method is the reduction of the nitro group to an amino group using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall efficiency of the process.
化学反応の分析
Types of Reactions
2-Amino-5-((methylamino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino and methylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted phenol derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes and pigments due to its ability to undergo various chemical transformations.
作用機序
The mechanism of action of 2-Amino-5-((methylamino)methyl)phenol involves its interaction with specific molecular targets and pathways. In the context of its antimicrobial properties, it targets the quorum regulator SarA in Staphylococcus aureus. By inhibiting SarA, the compound down-regulates the expression of virulence genes and reduces biofilm formation . This makes it an effective agent against bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA).
類似化合物との比較
2-Amino-5-((methylamino)methyl)phenol can be compared with other similar compounds, such as:
2-Amino-5-methylphenol: This compound lacks the methylamino group, which may result in different chemical reactivity and biological activity.
2-(Methylamino)phenol: This compound lacks the additional amino group, which may affect its ability to participate in certain chemical reactions.
2-Amino-5-chlorophenol: The presence of a chlorine atom instead of a methylamino group can lead to different chemical and biological properties.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
特性
分子式 |
C8H12N2O |
|---|---|
分子量 |
152.19 g/mol |
IUPAC名 |
2-amino-5-(methylaminomethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c1-10-5-6-2-3-7(9)8(11)4-6/h2-4,10-11H,5,9H2,1H3 |
InChIキー |
FTMYYIUNLRMBJZ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=CC(=C(C=C1)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


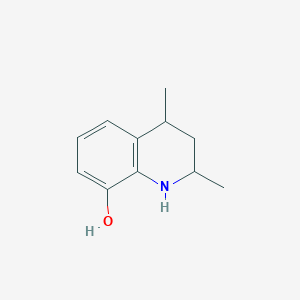


![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
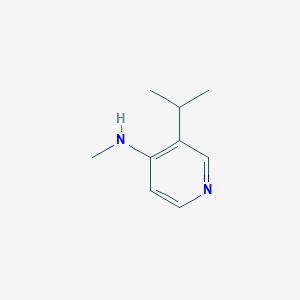
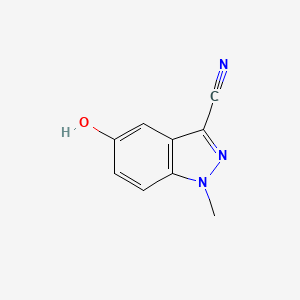
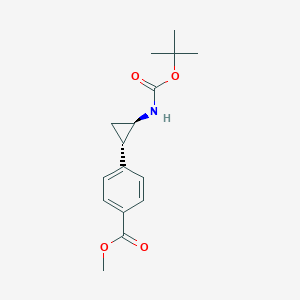
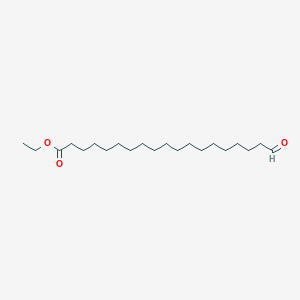
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)
